2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline
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Overview
Description
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline is an organic compound characterized by the presence of a quinoxaline core substituted with a trifluoromethylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.
Introduction of Trifluoromethylphenylsulfanyl Group: The trifluoromethylphenylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of quinoxaline with 3-(trifluoromethyl)benzenethiol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced to dihydroquinoxaline derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group, which can enhance metabolic stability and bioavailability.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer activities, leveraging the quinoxaline core’s known bioactivity.
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline depends on its application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}pyridine: Similar structure but with a pyridine core instead of quinoxaline.
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}benzothiazole: Contains a benzothiazole core, offering different electronic properties.
Uniqueness
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline is unique due to the combination of the quinoxaline core and the trifluoromethylphenylsulfanyl group. This combination provides a distinct set of electronic and steric properties, making it particularly useful in applications requiring specific interactions with biological targets or electronic materials.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better leverage its properties for various scientific and industrial purposes.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2S/c16-15(17,18)10-4-3-5-11(8-10)21-14-9-19-12-6-1-2-7-13(12)20-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZSPEAYEXXLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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